4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine
Description
Properties
IUPAC Name |
4-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-6-cyclobutylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-27(25,18-7-2-1-3-8-18)23-11-9-16(10-12-23)14-26-20-13-19(21-15-22-20)17-5-4-6-17/h1-3,7-8,13,15-17H,4-6,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUFLLXPJRSLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of 1-benzyl-4-piperidone in the presence of a platinum or palladium catalyst . The resulting piperidine derivative is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.
The next step involves the introduction of the methoxy group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable base. Finally, the cyclobutylpyrimidine moiety is introduced through a cyclization reaction involving appropriate precursors and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Methanol and a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with various biological targets, potentially inhibiting their activity. The piperidine ring and cyclobutylpyrimidine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs (identified via chemical similarity metrics) include the following:
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 142217-81-0)
- Structural Similarity : 0.58 (based on molecular fingerprinting) .
- Key Differences :
- Position 6 : Ethoxy group replaces the cyclobutyl substituent.
- Piperidine Modification : A hydroxymethyl group at position 3 instead of benzenesulfonyl at position 1.
- The absence of a sulfonamide moiety could decrease metabolic stability or protein-binding affinity .
2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one (CAS 1198-46-5)
- Structural Similarity : 0.57 .
- Key Differences :
- Core Heterocycle : Purine instead of pyrimidine.
- Substituents : Benzyloxy groups and a methylenecyclopentyl system replace the benzenesulfonyl-piperidine and cyclobutyl groups.
- Implications :
Compound with CAS 1334488-49-1
- Structural Similarity : 0.56 .
- Limited Data: Publicly available information on this compound is sparse. Based on its similarity score, it likely shares a pyrimidine or piperidine backbone but differs in substituent patterns.
Comparative Data Table
| Compound | Core Structure | Key Substituents | Similarity Score | Hypothesized Properties |
|---|---|---|---|---|
| 4-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine | Pyrimidine | Cyclobutyl (C6), benzenesulfonyl-piperidine (C4) | N/A | High metabolic stability, moderate logP |
| (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol | Pyrimidine | Ethoxy (C6), hydroxymethyl-piperidine (C3) | 0.58 | Lower steric hindrance, higher solubility |
| 2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one | Purine | Benzyloxy, methylenecyclopentyl | 0.57 | Nucleoside analog-like activity |
Research Findings and Implications
- Structural-Activity Relationships (SAR): The benzenesulfonyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to analogs with smaller substituents like ethoxy .
- Metabolic Stability : Sulfonamide-containing compounds generally exhibit slower hepatic clearance than ethers or alcohols, as seen in the comparison with CAS 142217-81-0 .
Biological Activity
The compound 4-{[1-(benzenesulfonyl)piperidin-4-yl]methoxy}-6-cyclobutylpyrimidine (CAS Number: 2309557-54-6) is a novel small molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 387.4958 g/mol
- SMILES Notation : O=S(=O)(c1ccccc1)N1CCC(CC1)COc1ncnc(c1)C1CCC1
The biological activity of this compound can be attributed to its structural components, particularly the piperidine and pyrimidine moieties. These structures are known for their diverse pharmacological effects, including:
- Antibacterial Activity : Compounds with similar piperidine structures have demonstrated significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Antibacterial Activity
A study evaluating similar piperidine derivatives showed moderate to strong antibacterial activity. The synthesized compounds exhibited varying degrees of effectiveness against different bacterial strains, with some derivatives showing IC50 values as low as 0.63 µM against AChE .
| Compound | Bacterial Strain | Activity Level | IC50 Value (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | Moderate | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | Strong | 0.63 ± 0.001 |
| 7n | Escherichia coli | Weak | N/A |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been assessed through various studies, indicating strong inhibitory properties against AChE and urease:
- AChE Inhibition : Compounds related to this structure have shown significant inhibition rates, which are critical for developing treatments for neurodegenerative diseases.
- Urease Inhibition : The ability to inhibit urease can be beneficial in managing urinary tract infections and related conditions.
Case Studies and Research Findings
Recent research has highlighted the versatility of piperidine-containing compounds in medicinal chemistry. For instance, a study focused on the synthesis of piperidine derivatives demonstrated their effectiveness in various therapeutic areas, including:
- Anticancer Properties : Piperidine derivatives have been investigated for their potential in cancer chemotherapy due to their ability to inhibit tumor growth .
- Hypoglycemic Effects : Some derivatives have shown promise in controlling blood glucose levels, making them candidates for diabetes management .
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